Product packaging for 2-chloro-6-(piperidin-1-yl)-9H-purine(Cat. No.:CAS No. 4854-10-8)

2-chloro-6-(piperidin-1-yl)-9H-purine

Katalognummer: B11873514
CAS-Nummer: 4854-10-8
Molekulargewicht: 237.69 g/mol
InChI-Schlüssel: LJTAVFALQUOLOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Chloro-6-(piperidin-1-yl)-9H-purine (CAS 4854-10-8) is a purine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key chemical intermediate in the synthesis of novel Checkpoint Kinase 1 (CHK1) inhibitors . CHK1 is a serine-threonine kinase that plays an essential role in the cell cycle checkpoints and DNA damage response, particularly in p53-deficient tumor cells, making it a promising target for anticancer therapy . Researchers utilize this 2,6-disubstituted-9H-purine scaffold to develop potent inhibitors that bind to the ATP-binding site of the CHK1 enzyme . The structure features a chlorine atom at the 2-position and a piperidine group at the 6-position on the purine core, with a molecular formula of C 10 H 12 ClN 5 and a molecular weight of 237.69 g/mol . Its physical properties include a calculated density of 1.61 g/cm³ and a boiling point of 353.2°C at 760 mmHg . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN5 B11873514 2-chloro-6-(piperidin-1-yl)-9H-purine CAS No. 4854-10-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-6-piperidin-1-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5/c11-10-14-8-7(12-6-13-8)9(15-10)16-4-2-1-3-5-16/h6H,1-5H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTAVFALQUOLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393208
Record name 2-chloro-6-piperidin-1-yl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4854-10-8
Record name NSC401265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-piperidin-1-yl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Techniques for Purine Compounds

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purification of compounds. For a purine (B94841) derivative like 2-chloro-6-(piperidin-1-yl)-9H-purine, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase, likely a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of the compound would be a key identifier under specific chromatographic conditions. However, without experimental data, a precise retention time cannot be provided.

Hypothetical HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient from 5% to 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution As a moderately polar compound, it would elute at a mid-range retention time.

Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.

For this compound (Chemical Formula: C10H12ClN5), the expected exact mass can be calculated. Electrospray ionization (ESI) in positive ion mode would likely be used, which would protonate the molecule to give the [M+H]+ ion.

Expected Mass Spectrometry Data:

IonCalculated m/z
[M]+ (Molecular Ion) 253.0781
[M+H]+ (Protonated Molecule) 254.0859

LC-MS/MS would provide further structural information through fragmentation of the parent ion. While specific fragmentation patterns are determined experimentally, general fragmentation pathways for purine structures would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

1H NMR Spectroscopy

Proton NMR (¹H NMR) would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Purine H-8 ~8.0Singlet1H
Piperidine (B6355638) (α to N) ~3.8 - 4.2Multiplet4H
Piperidine (β, γ to N) ~1.5 - 1.8Multiplet6H
Purine N-9H Broad singlet, variableSinglet1H

13C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in ppm):

Carbon AtomPredicted Chemical Shift (ppm)
Purine C-2 (C-Cl) ~153
Purine C-4 ~151
Purine C-5 ~120
Purine C-6 (C-N) ~158
Purine C-8 ~140
Piperidine (α to N) ~45
Piperidine (β to N) ~26
Piperidine (γ to N) ~24

Other Relevant NMR Techniques (e.g., 19F NMR)

Since there are no fluorine atoms in this compound, ¹⁹F NMR spectroscopy would not be applicable for the analysis of this specific compound. Other 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the piperidine ring to the purine core.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Detection

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands (in cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Purine) 3100 - 3300Medium, Broad
C-H Stretch (Aliphatic) 2850 - 2950Medium-Strong
C=N Stretch (Purine Ring) 1600 - 1650Medium-Strong
C=C Stretch (Purine Ring) 1450 - 1550Medium-Strong
C-N Stretch 1200 - 1350Medium
C-Cl Stretch 600 - 800Medium-Strong

X-ray Crystallography for Molecular and Crystal Structure Determination

Extensive searches of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While related purine derivatives have been characterized using this technique, providing insights into the general structural features of this class of compounds, the detailed molecular and crystal structure, including unit cell dimensions, space group, bond lengths, and bond angles for the title compound, are not available in the reviewed resources.

In a typical X-ray crystallographic analysis of a purine derivative, single crystals of the compound are grown and irradiated with X-rays. The resulting diffraction pattern allows for the determination of the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of atoms. This information is fundamental for understanding the molecule's conformation, planarity of the purine ring system, and the orientation of its substituents.

Furthermore, crystallographic studies elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions often include hydrogen bonding, π-π stacking between the aromatic purine rings, and van der Waals forces. Such details are crucial for correlating the solid-state structure with the compound's physical properties, such as melting point and solubility.

Although a supporting information document acknowledged "2-Chloro-6-piperidin-1-yl-9H-purine" as a "Pale white crystal," it did not include the comprehensive crystallographic data necessary for a detailed structural discussion as outlined for this section. Therefore, the creation of data tables with specific crystallographic parameters and a thorough analysis of its molecular and crystal structure is not possible at this time.

Structure Activity Relationship Sar Studies for Biological Target Engagement

Impact of Substitutions on the Purine (B94841) Ring

The purine scaffold serves as the foundational structure, and modifications at its C2, C6, and N9 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

The substituents at the C2 and C6 positions of the purine ring are fundamental to the molecule's interaction with target proteins. The C2 position, occupied by a chloro group in the parent compound, plays a significant role in modulating biological activity. For instance, in the context of purine nucleoside analogues like cladribine (B1669150) and clofarabine, a chlorine atom at the C2 position is a key feature for their anticancer effects. beilstein-journals.org The introduction of a halogen at this position can render the nucleoside resistant to deamination by enzymes such as adenosine (B11128) deaminase (ADA), thereby increasing its cellular lifetime and biological efficacy. nih.gov

The C6 position is a critical point for introducing diversity and directing target specificity. Synthetic purine derivatives with various substitutions at the C6 position are known to exhibit a wide range of biological activities, including antifungal and anticancer properties. researchgate.netresearchgate.net The replacement of a chloro group at C6 with an amino group, such as piperidine (B6355638), is a common strategy in medicinal chemistry. This substitution can be achieved with high regioselectivity. researchgate.net The piperidine ring at C6 is not merely a bulky substituent; its size, shape, and basicity are crucial for fitting into and interacting with specific binding pockets on target proteins.

The table below summarizes the effect of C2 and C6 substitutions on the activity of various purine derivatives, drawing parallels to the structural features of 2-chloro-6-(piperidin-1-yl)-9H-purine.

Compound ClassC2 SubstituentC6 SubstituentBiological Activity NotedReference
Purine NucleosidesChlorineVariousAnticancer, Resistance to deamination beilstein-journals.orgnih.gov
6-Substituted PurinesAminoVarious AminesAntifungal researchgate.net
Purine DerivativesChlorineMorpholineSynthetic intermediate researchgate.net
6,8,9-trisubstituted purines-Substituted Phenyl PiperazineAnticancer (Liver, Colon, Breast) nih.gov

The synthesis of N9-alkylated purines is a common strategy to explore SAR. researchgate.net For example, the synthesis of (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine highlights the feasibility of introducing specific alkyl chains at this position. nih.govresearchgate.net Such modifications can affect the compound's selectivity. In the development of inhibitors for the Hsp90 protein paralog Grp94, exploration of substituents at the N9 position was a key part of the optimization process. nih.gov The choice between N9 and other nitrogen positions (like N3 or N7) for substitution can lead to different isomers with distinct biological profiles. nih.gov

Positional isomerism and tautomerism are subtle but critical factors in the biological activity of purine analogs. The purine ring can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. Quantum chemical studies on the related compound 2-amino-6-chloropurine (B14584) have investigated the structural and vibrational properties of both N7-H and N9-H tautomers, confirming that different tautomeric forms have distinct electronic and structural characteristics. nih.gov These differences can lead to altered binding affinities for a given biological target.

Furthermore, during the synthesis of N9-substituted purines, N3-isomers are often generated as byproducts. nih.gov The separation and independent biological evaluation of these positional isomers are crucial, as they can exhibit significantly different activities and selectivities. For instance, in the development of Grp94 inhibitors, N9- and N3-isomers were separated and characterized to understand their differential binding. nih.gov The specific location of the substituent dictates the geometry of the molecule and the presentation of hydrogen bond donors and acceptors, thereby affecting ligand-receptor interactions.

Contribution of the Piperidine Moiety to Ligand-Receptor Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character and a basic nitrogen atom, which can be crucial for ligand-receptor interactions. nih.govencyclopedia.pub

The piperidine moiety in this compound is not just a passive structural element; it can be strategically functionalized to enhance binding affinity and selectivity. Docking studies and crystal structures of related ligands have shown that functionalizing the piperidine ring, for example at its 4-position, can allow the molecule to access additional binding pockets within a receptor. nih.gov This strategy has been successfully employed to develop peripherally restricted CB1 receptor inverse agonists, where substituents on the piperidine were designed to interact with both polar and nonpolar regions of the receptor. nih.gov The active component containing the piperidine moiety can establish stable hydrophobic interactions within the catalytic pocket of a target enzyme. encyclopedia.pub

The table below illustrates how functionalization of a piperidine ring in a related purine series influenced receptor binding.

Parent CompoundPiperidine FunctionalizationTarget ReceptorEffect of FunctionalizationReference
Otenabant (CB1 Inverse Agonist)Alkyl, aryl, or heteroaryl groups at the 4-positionCannabinoid Receptor 1 (CB1)Access to a new binding pocket, enhanced potency and peripheral selectivity nih.gov

The piperidine ring is a key pharmacophoric feature in a multitude of biologically active compounds. researchgate.net A pharmacophore is defined as the essential geometric arrangement of atoms or functional groups necessary to produce a specific biological response. rasalifesciences.com In many pharmacophore models, the piperidine ring serves multiple roles.

Firstly, the nitrogen atom within the piperidine ring often acts as a positive ionizable group at physiological pH. nih.gov This charged feature can form crucial ionic interactions or salt bridges with acidic residues, such as aspartate or glutamate, in the binding site of a receptor. nih.gov Secondly, the carbocyclic part of the piperidine ring provides a rigid, three-dimensional scaffold that can make favorable hydrophobic or van der Waals contacts with the receptor. encyclopedia.pubnih.gov

In the context of dual-target ligands, the piperidine moiety has been identified as a critical structural element for achieving affinity at multiple receptors. For example, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the presence of a piperidine ring was crucial for high affinity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov This highlights the ring's importance in creating a molecular shape and charge distribution that is complementary to the binding sites of specific targets. The six-membered piperidine ring is often found to be ideal for interaction compared to smaller (pyrrolidine) or larger (azepane) rings, which can lead to a significant loss of activity. researchgate.net

Scaffold Modifications and Enhanced Efficacy of this compound Derivatives

In the quest for novel therapeutics with improved efficacy and safety profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. For derivatives of this compound, structure-activity relationship (SAR) studies focusing on scaffold modifications have been instrumental in enhancing biological target engagement. This involves replacing the central purine core with other heterocyclic systems and applying specific design principles to boost potency and selectivity.

Comparison of Purine with Other Heterocyclic Scaffolds (e.g., Pyrrolo[2,3-d]pyrimidine, Quinazoline)

The purine scaffold is a well-established pharmacophore, largely due to its structural resemblance to endogenous nucleobases. However, replacing the purine core with bioisosteric heterocyclic systems like pyrrolo[2,3-d]pyrimidines and quinazolines can lead to significant improvements in drug-like properties. This strategy, known as scaffold hopping, can alter a compound's potency, selectivity, and pharmacokinetic profile.

Pyrrolo[2,3-d]pyrimidine: This scaffold is a deaza-isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. nih.gov This seemingly minor change can significantly impact the molecule's electronic properties and its ability to form hydrogen bonds, which in turn affects its binding to target proteins. nih.gov In many instances, particularly in the development of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core is considered a privileged scaffold. nih.govresearchgate.net

Quinazoline (B50416): The quinazoline scaffold, consisting of fused benzene (B151609) and pyrimidine (B1678525) rings, is another prominent privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.netnih.govresearchgate.net Unlike the purine ring, the quinazoline scaffold offers a different arrangement of hydrogen bond donors and acceptors and a more extended aromatic system. This can lead to altered binding modes and interactions with the target protein.

The synthesis and biological evaluation of various quinazoline derivatives have demonstrated their potent antitumor activities. researchgate.net For instance, 4-anilinoquinazoline (B1210976) derivatives have been extensively studied as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov A hypothetical scaffold hop from this compound to a 4-chloro-2-(piperidin-1-yl)quinazoline (B1317084) would result in a molecule with a distinct shape and electronic distribution. This could lead to a different selectivity profile against a panel of kinases or other biological targets.

ScaffoldKey Structural FeaturesPotential Impact on Biological Activity
PurineFused pyrimidine and imidazole (B134444) rings; multiple hydrogen bond donors and acceptors.Well-established pharmacophore with broad biological activity. researchgate.net
Pyrrolo[2,3-d]pyrimidineDeaza-isostere of purine; altered electronic properties and hydrogen bonding capacity. nih.govOften leads to improved selectivity and potency, particularly in kinase inhibitors. nih.gov
QuinazolineFused benzene and pyrimidine rings; extended aromatic system.Considered a privileged scaffold; can offer different binding modes and improved pharmacokinetic properties. researchgate.netresearchgate.net

Design Principles for Improved Target Selectivity and Potency

The development of potent and selective inhibitors based on the this compound scaffold is guided by several key design principles derived from extensive SAR studies of 2,6-disubstituted and 2,6,9-trisubstituted purine analogs. nih.govnih.govresearchgate.net

Substitution at the C2 and C6 Positions: The substituents at the C2 and C6 positions of the purine ring play a crucial role in determining both potency and selectivity. The piperidine moiety at the C6 position is a common feature in many biologically active purine derivatives and its conformation can significantly influence binding affinity. nih.govnih.gov Modifications to the piperidine ring, such as substitution or replacement with other cyclic amines, can be explored to optimize interactions with the target protein. The chloro group at the C2 position is a key handle for further chemical modifications, allowing for the introduction of various functional groups to probe the binding pocket and enhance potency. rsc.org

Substitution at the N9 Position: Alkylation or arylation at the N9 position of the purine ring is a common strategy to improve the drug-like properties of purine derivatives. The introduction of a substituent at this position can modulate solubility, cell permeability, and metabolic stability. Furthermore, the nature and size of the N9-substituent can influence the orientation of the molecule within the binding site, thereby affecting selectivity.

Exploiting Subtle Structural Differences in Target Proteins: Achieving high target selectivity often relies on exploiting subtle differences in the amino acid residues of the binding sites of related proteins. For kinase inhibitors, for example, targeting the less conserved regions of the ATP-binding pocket can lead to highly selective compounds. Molecular docking studies can be instrumental in identifying these differences and guiding the design of analogs of this compound with substituents that can form specific interactions with the desired target while avoiding off-target interactions. nih.gov

Design PrincipleStrategyExpected Outcome
C2 and C6 ModificationIntroduce diverse substituents at the C2 position and modify the C6-piperidine moiety.Enhanced potency and modulation of selectivity. nih.govnih.gov
N9 SubstitutionIntroduce various alkyl or aryl groups at the N9 position.Improved pharmacokinetic properties and target engagement. researchgate.net
Target-Specific InteractionsUtilize molecular modeling to design substituents that interact with non-conserved residues.Increased target selectivity.
Physicochemical Property OptimizationBalance lipophilicity, polarity, and metabolic stability.Improved drug-like properties and in vivo efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(piperidin-1-yl)-9H-purine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the purine C6 position. For example, 6-chloro-9-allylpurine (19) reacts with piperidine to introduce the piperidinyl group. Reaction parameters like stoichiometry (2–10 equiv. organoindium reagents), temperature (rt to reflux), and solvent choice (toluene, CH2_2Cl2_2) are systematically varied to optimize yield. Failed attempts, such as allylation of 6-piperidinyl-9-allylpurine (33) with allyl bromide, highlight the need for reactive intermediates (e.g., Grignard reagents) over less reactive substrates .

Q. How are 6-piperidinylpurine derivatives characterized to confirm structural integrity?

  • Methodological Answer : Characterization relies on multinuclear NMR (1^1H, 13^13C, 19^19F), mass spectrometry (MS), and HPLC for purity validation. For example, compounds like 8-(2-chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine (30) are confirmed via 1^1H NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and MS fragmentation patterns (e.g., m/z 523.5 [M+1]). HPLC purity (>95%) is ensured using gradients like EtOAc–hexane (1:3 to 1:6) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity between 6-chloro and 6-piperidinylpurine derivatives during allylation?

  • Methodological Answer : Reactivity disparities arise from electronic effects: 6-chloro-9-allylpurine (19) is more electrophilic at C8 than 6-piperidinyl-9-allylpurine (33), making it more reactive toward organometallic reagents. To overcome this, indium-mediated allylation is explored, but failures (Table 16) suggest alternative strategies like pre-activation of the purine ring or using directing groups to enhance regioselectivity .

Q. How can HPLC methods be optimized to separate structurally similar 6-piperidinylpurine analogs with high purity?

  • Methodological Answer : Adjusting mobile phase polarity (e.g., EtOAc/hexane ratios) and column packing (C18 reverse-phase) improves resolution. For example, compound 35 (C27_{27}H27_{27}Cl2_2N6_6O2_2) achieves >99% HPLC purity using a 1:4 EtOAc–hexane gradient. Temperature control (25–40°C) and flow rate optimization (1.0–1.5 mL/min) further reduce co-elution of analogs with minor substituent differences (e.g., trifluoroacetyl vs. pentanoyl groups) .

Q. What crystallographic techniques validate the stereochemistry of purine derivatives like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities. For (E)-isomers, unit cell parameters (e.g., space group P21_1/c, Z = 4) and bond angles (C=C–N) confirm the E-configuration. Recrystallization from isomer mixtures (e.g., E/Z) with hexane/EtOAc ensures isolation of pure E-forms, validated by 1^1H NMR coupling constants (J = 12–16 Hz for trans-allylic protons) .

Q. How do electronic effects of substituents (e.g., chloro, piperidinyl) influence the pharmacological activity of 9H-purine analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying C8/C9 substituents. For instance, 8-(2-chlorophenyl)-9-(4-chlorophenyl) derivatives exhibit enhanced binding affinity due to hydrophobic interactions, while electron-withdrawing groups (e.g., trifluoroacetyl) at the piperazinyl nitrogen modulate solubility and target engagement. Activity is assayed via receptor-binding studies (e.g., cannabinoid receptors) and in vitro efficacy screens .

Data Contradiction Analysis

Q. Why do organoindium-mediated allylation reactions fail for 6-piperidinylpurines despite success with 6-chloropurines?

  • Methodological Answer : The piperidinyl group donates electron density to the purine ring, reducing electrophilicity at C8 and hindering nucleophilic attack by allylindium reagents. This contrasts with electron-deficient 6-chloropurines, which readily undergo allylation. Alternative pathways, such as transition-metal catalysis (e.g., Pd(Ph3_3)4_4-mediated Suzuki coupling), are recommended for functionalizing less reactive substrates .

Experimental Design Considerations

Q. What safety protocols are critical when handling chlorinated purine intermediates?

  • Methodological Answer : Chlorinated intermediates (e.g., 6-chloro-9H-purine) require strict PPE (gloves, fume hoods) due to toxicity risks. Waste must be segregated and treated via neutralization (e.g., NaHCO3_3) before disposal. Reaction quenching with ice-water minimizes exothermic side reactions. Safety data (e.g., Sigma-Aldrich’s SDS) should be reviewed, though independent validation is advised for non-commercial compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.